molecular formula C9H7BrN2O2 B1532349 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1215621-14-9

5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1532349
CAS No.: 1215621-14-9
M. Wt: 255.07 g/mol
InChI Key: JHBQXAANTCSNKW-UHFFFAOYSA-N
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Description

5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a brominated derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds This compound is characterized by its fused bicyclic structure, which includes a pyridine ring and an imidazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving 2-aminopyridine and a suitable ketone or aldehyde under acidic or basic conditions.

  • Bromination: : The imidazo[1,2-a]pyridine core is then brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Methylation: : The 2-position of the imidazo[1,2-a]pyridine core is methylated using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Coupling Reactions: : Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds.

Common Reagents and Conditions:
  • Oxidation: : KMnO4, H2CrO4, and hydrogen peroxide (H2O2).

  • Reduction: : LiAlH4, H2, and sodium borohydride (NaBH4).

  • Substitution: : NBS, bromine, and various nucleophiles.

  • Coupling Reactions: : Palladium catalysts, boronic acids, and bases.

Major Products Formed:
  • Oxidation: : Carboxylic acids, aldehydes, and ketones.

  • Reduction: : Alcohols and amines.

  • Substitution: : Various substituted imidazo[1,2-a]pyridines.

  • Coupling Reactions: : Biaryl compounds and heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has found applications in various fields:

  • Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antituberculosis agents and anticancer drugs.

  • Organic Synthesis: : It is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

  • Material Science: : Its unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is structurally similar to other imidazo[1,2-a]pyridine derivatives, such as 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. its unique bromine substitution at the 5-position and carboxylic acid group at the 3-position distinguish it from other analogs. These structural differences can lead to variations in reactivity, biological activity, and physical properties.

List of Similar Compounds

  • 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • 5-Iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

5-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBQXAANTCSNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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